![molecular formula C9H7N3O4 B586458 methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-17-1](/img/structure/B586458.png)
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7N3O4 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
Synthesis Analysis
The synthesis of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy .Molecular Structure Analysis
The molecular structure of “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a nitro group at the 5-position and a methyl ester at the 2-position .Chemical Reactions Analysis
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .Physical And Chemical Properties Analysis
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a white solid with a molecular weight of 221.17 . It should be stored at 0-8°C .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have been found to exhibit antimicrobial activities . These compounds can be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
These derivatives have also shown anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antiviral Activity
Pyrrolopyrazine derivatives have demonstrated antiviral activities . This suggests that they could be used in the development of new antiviral therapies.
Antifungal Activity
These compounds have exhibited antifungal activities . This indicates their potential use in the creation of new antifungal treatments.
Antioxidant Activity
Pyrrolopyrazine derivatives have shown antioxidant activities . This suggests their potential use in the development of new antioxidant therapies.
Antitumor Activity
These compounds have demonstrated antitumor activities . This indicates their potential use in the development of new antitumor treatments.
Kinase Inhibitory Activity
5H-pyrrolo [2,3-b] pyrazine derivatives, which include “methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have shown more activity on kinase inhibition . This suggests their potential use in the development of new kinase inhibitors.
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo [2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . This suggests their potential use in the development of new fibroblast growth factor receptor inhibitors.
Mechanism of Action
Safety and Hazards
“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is classified as a hazardous substance. It has hazard statements H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful to aquatic life with long lasting effects, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCIKRATXUMSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654040 |
Source
|
Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
952182-17-1 |
Source
|
Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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